molecular formula C9H20N2O3 B13417909 3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide

3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide

Cat. No.: B13417909
M. Wt: 204.27 g/mol
InChI Key: RHYOZHJMMSHYAZ-UHFFFAOYSA-N
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Description

3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide is an organic compound that belongs to the class of amine oxides. This compound is characterized by the presence of an ethoxyacetamido group attached to a dimethylpropan-1-amine backbone. Amine oxides are known for their surfactant properties and are widely used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide typically involves the following steps:

    Formation of the Amide: The initial step involves the reaction of ethoxyacetic acid with N,N-dimethylpropan-1-amine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Oxidation: The amide is then oxidized to form the amine oxide. This oxidation can be achieved using hydrogen peroxide (H2O2) or peracetic acid as the oxidizing agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the amine oxide back to the corresponding amine.

    Substitution: The ethoxyacetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracetic acid.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Higher oxidation state amine oxides.

    Reduction: N,N-dimethylpropan-1-amine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide has several applications in scientific research:

    Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of detergents, shampoos, and other personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide involves its interaction with biological membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This can facilitate the delivery of drugs or other bioactive molecules into cells. Additionally, the amine oxide group can interact with various molecular targets, including enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpropan-1-amine Oxide: Lacks the ethoxyacetamido group, resulting in different chemical and biological properties.

    3-(2-Hydroxyacetamido)-N,N-dimethylpropan-1-amine Oxide: Contains a hydroxyacetamido group instead of an ethoxyacetamido group, affecting its solubility and reactivity.

    3-(2-Methoxyacetamido)-N,N-dimethylpropan-1-amine Oxide: Features a methoxyacetamido group, which influences its chemical behavior and applications.

Uniqueness

3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide is unique due to the presence of the ethoxyacetamido group, which imparts specific solubility, reactivity, and biological activity characteristics. This makes it particularly useful in applications where these properties are desired, such as in drug delivery and as a surfactant in various formulations.

Properties

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

N,N-dimethyl-3-(propoxycarbonylamino)propan-1-amine oxide

InChI

InChI=1S/C9H20N2O3/c1-4-8-14-9(12)10-6-5-7-11(2,3)13/h4-8H2,1-3H3,(H,10,12)

InChI Key

RHYOZHJMMSHYAZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NCCC[N+](C)(C)[O-]

Origin of Product

United States

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